
1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes a chlorophenyl group, a phenyl group, and a thienyl group. These substitutions confer specific chemical and physical properties that make the compound valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- can be achieved through several synthetic routes:
Cyclocondensation Reaction: This method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Claisen Condensation: Another approach involves the Claisen condensation of aryl methyl ketones with aromatic esters, followed by cyclization with hydrazine monohydrate. This method is efficient and provides good yields of the desired pyrazole derivatives.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring.
Aplicaciones Científicas De Investigación
1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparación Con Compuestos Similares
1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- can be compared with other similar compounds, such as:
1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(phenyl)-: This compound has a phenyl group instead of a thienyl group, which may affect its chemical reactivity and biological activity.
1H-Pyrazole, 3-(4-methylphenyl)-4,5-dihydro-1-phenyl-5-(thienyl)-: The presence of a methyl group instead of a chlorine atom can influence the compound’s electronic properties and interactions with other molecules.
The uniqueness of 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable for various applications.
Propiedades
Número CAS |
89144-82-1 |
|---|---|
Fórmula molecular |
C19H15ClN2S |
Peso molecular |
338.9 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-2-phenyl-3-thiophen-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C19H15ClN2S/c20-15-10-8-14(9-11-15)17-13-18(19-7-4-12-23-19)22(21-17)16-5-2-1-3-6-16/h1-12,18H,13H2 |
Clave InChI |
WHDZQEONHSHILX-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


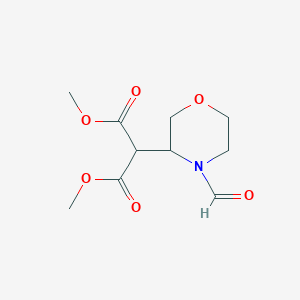
![8-Methyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134787.png)
![5-Oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid](/img/structure/B14134796.png)
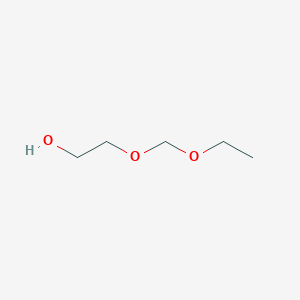
![N-(4-chlorobenzyl)-2-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14134807.png)

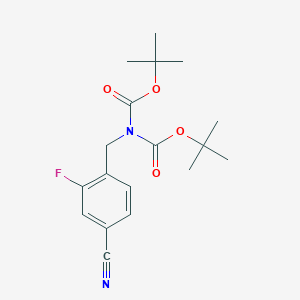

![2,4'-Dimethoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14134833.png)
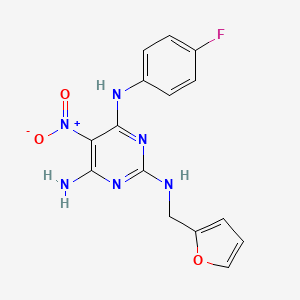
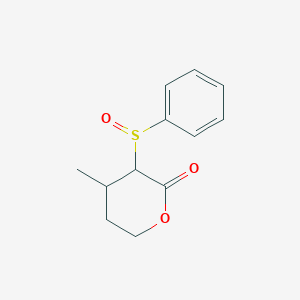
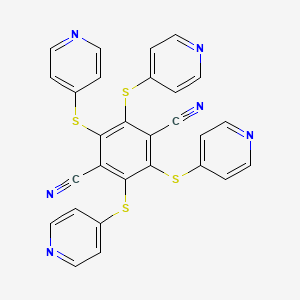
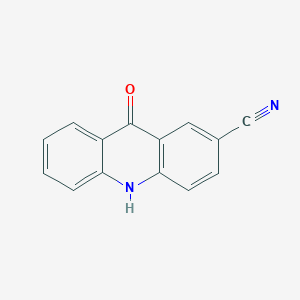
![methyl N-({[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycinate](/img/structure/B14134856.png)
